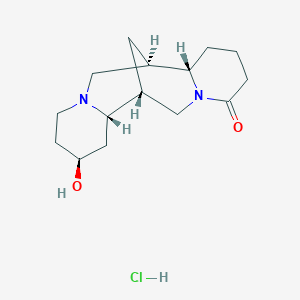

13-Hydroxylupanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6809-89-8 |

|---|---|

Molecular Formula |

C15H25ClN2O2 |

Molecular Weight |

300.82 g/mol |

IUPAC Name |

(1R,2S,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |

InChI |

InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12+,13+,14+;/m1./s1 |

InChI Key |

AYMJJTYUDBRBRA-MPNXSPFOSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |

Related CAS |

15358-48-2 (Parent) |

Synonyms |

13-hydroxy-lupanine 13-hydroxylupanine 13-hydroxylupanine hydrochloride 13alpha-hydroxylupanine |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 13-Hydroxylupanine Hydrochloride: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and isolation of 13-hydroxylupanine (B1673957) hydrochloride, a quinolizidine (B1214090) alkaloid of significant interest for its pharmacological properties. This document details the natural sources, extraction protocols, purification methodologies, and quantitative analysis of this compound, presenting the information in a manner conducive to research and development applications.

Discovery and Natural Occurrence

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus, which belongs to the Fabaceae family.[1][2] First identified in these leguminous plants, it is a derivative of lupanine (B156748) and contributes to the plant's defense mechanisms.[2][3] The hydrochloride salt is a stable, water-soluble form of the alkaloid, making it suitable for pharmacological studies. The concentration of 13-hydroxylupanine can vary significantly between different Lupinus species and even between different cultivars and growing conditions.

Quantitative Analysis of 13-Hydroxylupanine in Lupinus Species

The abundance of 13-hydroxylupanine in Lupinus seeds is a critical factor for its extraction and potential commercialization. The following table summarizes the quantitative data from various studies, highlighting the variability of its content.

| Lupinus Species | Cultivar/Accession | 13-Hydroxylupanine Content (% of Total Alkaloids) | 13-Hydroxylupanine Concentration (mg/kg Dry Matter) | Reference |

| Lupinus albus | Wt95431 | 32.78% | Not specified | |

| Lupinus albus | Mean of 367 accessions | 8.23% | Not specified | |

| Lupinus angustifolius | Danja | Variable with P and K levels | ~20 - ~100 mg/kg | |

| Lupinus angustifolius | Tango | Not specified | 38.7 - 194 mg/kg | |

| Lupinus angustifolius | General | 10 - 15% | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of 13-hydroxylupanine hydrochloride from its natural source involves a multi-step process encompassing extraction, purification, and salt formation.

Extraction of Total Alkaloids from Lupinus Seeds

A common and effective method for extracting quinolizidine alkaloids from plant material is the acid-base extraction technique.

Materials:

-

Dried and finely ground Lupinus seeds

-

0.5 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Acidic Extraction: Macerate the ground Lupinus seed meal with 0.5 N HCl at room temperature with constant stirring. The acidic solution protonates the alkaloids, rendering them water-soluble.

-

Filtration: Separate the acidic extract from the solid plant material by filtration.

-

Basification: Adjust the pH of the acidic extract to an alkaline value (pH 11-12) using a strong base like NH₄OH or NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of 13-Hydroxylupanine by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Further purification of the crude alkaloid extract is necessary to isolate 13-hydroxylupanine from other co-extracted alkaloids.

Instrumentation and Conditions (General Guidance):

-

Column: A reversed-phase C18 column is typically suitable for the separation of alkaloids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is commonly used.

-

Detection: UV detection at a wavelength where the alkaloids exhibit absorbance (e.g., 210-220 nm).

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Injection Volume: The volume of the crude extract to be injected will depend on its concentration and the capacity of the column.

Protocol:

-

Method Development: Initially, develop an analytical HPLC method to achieve good separation of 13-hydroxylupanine from other components in the crude extract.

-

Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

-

Fraction Collection: Collect the fractions corresponding to the elution of the 13-hydroxylupanine peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated 13-hydroxylupanine.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated 1-hydroxylupanine.

Formation of this compound

To obtain the stable hydrochloride salt, the purified 13-hydroxylupanine free base is treated with hydrochloric acid.

Materials:

-

Purified 13-hydroxylupanine

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid solution in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol)

Protocol:

-

Dissolution: Dissolve the purified 13-hydroxylupanine in a minimal amount of a suitable anhydrous organic solvent like diethyl ether.

-

Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution to the dissolved 13-hydroxylupanine with stirring.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The solution can be cooled to enhance crystallization.

-

Isolation and Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Visualizing the Experimental Workflow and Potential Biological Interactions

To provide a clearer understanding of the processes and potential biological context of 13-hydroxylupanine, the following diagrams have been generated.

While the precise signaling pathways of 13-hydroxylupanine are still under active investigation, its known effect of blocking ganglionic transmission suggests an interaction with neurotransmitter receptors.[4][5] Based on the well-documented mechanisms of the structurally similar quinolizidine alkaloid, sparteine, a logical relationship diagram can be proposed. Sparteine is known to interact with nicotinic and muscarinic acetylcholine (B1216132) receptors.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this promising alkaloid.

References

- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

13-Hydroxylupanine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid, a class of naturally occurring nitrogen-containing heterocyclic compounds. Found predominantly in various plant species, particularly within the Leguminosae family, this molecule has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of 13-Hydroxylupanine, detailed experimental protocols for its extraction and quantification, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of 13-Hydroxylupanine

13-Hydroxylupanine has been identified in a variety of plant species, with the genus Lupinus (commonly known as lupins) being the most significant source. It is also found in other genera such as Ammopiptanthus, Virgilia, and Cytisus[1][2]. The concentration of 13-Hydroxylupanine can vary considerably depending on the plant species, accession, and environmental conditions.

Quantitative Data on 13-Hydroxylupanine Content in Natural Sources

The following table summarizes the quantitative data available for the concentration of 13-Hydroxylupanine in various plant sources. This data is crucial for selecting appropriate source materials for extraction and for understanding the natural variability of this alkaloid.

| Plant Species | Plant Part | Concentration of 13-Hydroxylupanine | Reference |

| Lupinus albus (White Lupin) | Seeds | 0.10% - 32.78% of total alkaloids | [3] |

| Lupinus angustifolius (Narrow-leafed Lupin) | Seeds | 35.6% of total alkaloids (mean) | [3] |

| Lupinus albus | Seeds | ~8% of total alkaloids | [3] |

| Lupinus Cultivars | Seeds | Quantification in mg kg⁻¹ DM provided in source | [4] |

| Lupinus angustifolius | Seeds | Concentrations vary with P and K levels | [5] |

Experimental Protocols

The successful extraction, isolation, and quantification of 13-Hydroxylupanine from its natural sources are critical for further research. This section provides detailed methodologies for these key experimental procedures.

Extraction of Quinolizidine Alkaloids (including 13-Hydroxylupanine) from Plant Material

This protocol describes a common acid-base extraction method for enriching quinolizidine alkaloids from plant matrices, such as lupin seeds.

Materials:

-

Dried and powdered plant material (e.g., lupin seeds)

-

0.5 M Hydrochloric acid (HCl)

-

25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

pH meter or pH indicator strips

Procedure:

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a suitable flask.

-

Add a sufficient volume of methanol to completely cover the material (e.g., 100 mL).

-

Stir or shake the mixture for a specified period (e.g., 24 hours) at room temperature.

-

Separate the methanol extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process with fresh methanol at least two more times to ensure complete extraction.

-

Combine all the methanol extracts.

-

-

Acid-Base Partitioning:

-

Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 20 mL of 0.5 M HCl. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

-

Wash the acidic solution with 20 mL of dichloromethane three times to remove neutral and acidic impurities. Discard the organic (dichloromethane) layers.

-

Adjust the pH of the aqueous layer to approximately 11-12 with 25% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with 20 mL of dichloromethane three times.

-

Combine the organic layers containing the alkaloids.

-

-

Final Preparation:

-

Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the dichloromethane to dryness under reduced pressure to obtain the crude alkaloid extract.

-

Solid-Phase Extraction (SPE) for Sample Clean-up

For more refined purification, particularly before chromatographic analysis, Solid-Phase Extraction (SPE) can be employed.

Materials:

-

Crude alkaloid extract

-

C18 SPE cartridges

-

Methanol

-

Deionized water

Procedure:

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a small volume of the mobile phase to be used for the subsequent analysis (e.g., 1 mL of methanol/water mixture).

-

Load the dissolved sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

-

Elution:

-

Elute the retained alkaloids with 5 mL of methanol.

-

Collect the eluate.

-

-

Concentration:

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis (e.g., methanol or the initial mobile phase of the HPLC).

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of 13-Hydroxylupanine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Specific precursor-to-product ion transitions for 13-Hydroxylupanine and an internal standard should be determined and optimized. For 13-Hydroxylupanine (C₁₅H₂₄N₂O₂), the precursor ion would be [M+H]⁺ at m/z 265.2. Product ions would be determined by fragmentation experiments.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a certified reference standard of 13-Hydroxylupanine hydrochloride in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Prepare an internal standard solution at a constant concentration.

-

-

Sample Preparation:

-

Prepare the sample extract as described in the extraction and SPE protocols.

-

Add a known amount of the internal standard to the final extract before analysis.

-

-

Analysis:

-

Inject the calibration standards and the samples into the HPLC-MS/MS system.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 13-Hydroxylupanine in the samples by interpolating their peak area ratios on the calibration curve.

-

Biological Activities and Potential Signaling Pathways

13-Hydroxylupanine exhibits a range of biological activities, although the specific molecular signaling pathways are not yet fully elucidated for all its effects.

Ganglionic Blockade

13-Hydroxylupanine is known to block ganglionic transmission[3][6][7]. This action is characteristic of ganglionic blockers, which interfere with the transmission of nerve impulses in the autonomic ganglia. The general mechanism for this class of compounds involves the inhibition of nicotinic acetylcholine (B1216132) receptors on postganglionic neurons.

Figure 1: Proposed mechanism of ganglionic blockade by 13-Hydroxylupanine.

Effects on Cardiac and Uterine Muscle

Studies have shown that 13-Hydroxylupanine can decrease cardiac contractility and cause contraction of uterine smooth muscle[3][6][7]. The precise molecular pathways underlying these effects are not well-defined but are likely related to its influence on ion channels or receptor signaling in these muscle tissues.

Antifungal Activity

13-Hydroxylupanine has demonstrated antifungal properties, notably against phytopathogens like Fusarium oxysporum[8]. While the specific mechanism of action has not been fully elucidated, the antifungal activity of quinolizidine alkaloids is often attributed to their ability to disrupt the fungal cell wall or cell membrane, leading to cell lysis and death.

Figure 2: Potential antifungal mechanisms of action for 13-Hydroxylupanine.

Conclusion

13-Hydroxylupanine is a readily available quinolizidine alkaloid found in several plant genera, most notably Lupinus. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in source selection. Detailed protocols for its extraction, purification, and quantification using modern analytical techniques have been presented to facilitate further research. While its biological activities, including ganglionic blockade and antifungal effects, are recognized, further investigation is required to fully elucidate the underlying molecular signaling pathways. The information compiled in this technical guide is intended to provide a solid foundation for scientists and researchers to explore the full potential of 13-Hydroxylupanine in various fields of study, from phytochemistry to novel drug discovery.

References

- 1. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cenmed.com [cenmed.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Compounds active against cell walls of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 13-Hydroxylupanine Hydrochloride in Lupinus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic compounds of the genus Lupinus. Among these, 13-hydroxylupanine (B1673957) holds significant interest due to its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of 13-hydroxylupanine in Lupinus species. It details the enzymatic steps, from the initial precursor L-lysine to the final hydroxylated product, and presents key quantitative data and experimental protocols for the analysis of the involved metabolites and enzymes. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

The genus Lupinus (lupins) is well-known for producing a diverse array of quinolizidine alkaloids (QAs). These compounds are synthesized as a defense mechanism against herbivores and pathogens[1]. 13-Hydroxylupanine is a prominent tetracyclic QA found in many Lupinus species, and its hydrochloride salt is often isolated for research purposes. Understanding the biosynthesis of this complex molecule is crucial for metabolic engineering efforts aimed at enhancing its production or for the development of novel pharmaceuticals. This guide delineates the core biosynthetic pathway, summarizes relevant quantitative data, and provides detailed experimental methodologies.

The Biosynthetic Pathway of 13-Hydroxylupanine

The biosynthesis of 13-hydroxylupanine originates from the amino acid L-lysine and proceeds through a series of enzymatic reactions to form the tetracyclic QA scaffold, which is subsequently modified. The pathway can be broadly divided into three main stages:

-

Formation of Cadaverine (B124047): The pathway is initiated by the decarboxylation of L-lysine.

-

Synthesis of the Quinolizidine Skeleton: Cadaverine is converted into the foundational tetracyclic structure of lupanine (B156748).

-

Hydroxylation and Esterification: Lupanine undergoes hydroxylation to form 13-hydroxylupanine, which can be further esterified.

The key enzymes involved in this pathway are Lysine (B10760008) Decarboxylase (LDC), Copper Amine Oxidase (CuAO), and various acyltransferases, including tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT).

Pathway Diagram

Quantitative Data

The concentration of 13-hydroxylupanine and other quinolizidine alkaloids can vary significantly between different Lupinus species and even between different accessions of the same species. The activity of the biosynthetic enzymes also shows considerable variation.

Alkaloid Content in Lupinus Seeds

The following table summarizes the quantitative analysis of major quinolizidine alkaloids, including lupanine and 13-hydroxylupanine, in the seeds of various Lupinus species.

| Lupinus Species | Lupanine (% of total alkaloids) | 13-Hydroxylupanine (% of total alkaloids) | Angustifoline (% of total alkaloids) | Other Major Alkaloids | Total Alkaloid Content (% of seed dry weight) | Reference |

| L. albus | 28.22–94.49 | 0.10–32.78 | 0.24–12.14 | Multiflorine, Albine | 0.02–12.73 | [2] |

| L. angustifolius | ~46.4 | ~35.6 | ~15.5 | Isolupanine | 0.0005–2.88 | [2] |

| L. mutabilis | Major | Major | - | Sparteine, 3β,13α-dihydroxylupanine | High | [1] |

Enzyme Kinetic Parameters

Detailed kinetic studies on all enzymes in the 13-hydroxylupanine biosynthesis pathway from Lupinus are not exhaustively available. However, some key enzymes have been characterized.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Lysine | 2.10 | 1.18 | 7.5 | [3] |

| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Ornithine | 1.05 | 0.73 | 7.5 | [3] |

| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase (HMT/HLT) | Lupinus albus | 13-hydroxylupanine | 0.018 | N/A | 7.0-8.0 | [4] |

| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase (HMT/HLT) | Lupinus albus | Tigloyl-CoA | 0.140 | N/A | 7.0-8.0 | [4] |

Note: N/A indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic assays relevant to the 13-hydroxylupanine biosynthesis pathway.

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a standard acid-base extraction method for the isolation of QAs from plant material.

Materials:

-

Dried and finely ground Lupinus seeds

-

0.5 M Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

25% Ammonium hydroxide (B78521) (NH4OH)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh 1 g of powdered seed material into a centrifuge tube.

-

Add 10 mL of 0.5 M HCl and vortex thoroughly.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the acidic supernatant.

-

Repeat the extraction of the pellet twice more with 10 mL of 0.5 M HCl.

-

Combine the acidic supernatants and wash three times with 20 mL of CH2Cl2 to remove neutral and acidic impurities. Discard the organic layers.

-

Adjust the pH of the aqueous phase to 11-12 with 25% NH4OH.

-

Extract the alkaloids from the basified aqueous phase three times with 20 mL of CH2Cl2.

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate to dryness under reduced pressure.

-

Reconstitute the dried alkaloid extract in a suitable solvent for analysis (e.g., methanol (B129727) or dichloromethane).

Quantitative Analysis of 13-Hydroxylupanine by GC-MS

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of 13-hydroxylupanine and other QAs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Start at 120°C for 2 minutes, then ramp to 300°C at a rate of 6°C/min, and hold at 300°C for 10 minutes.

-

MSD Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Quantification:

Quantification is typically performed by creating a calibration curve using a certified reference standard of 13-hydroxylupanine. An internal standard, such as sparteine, can be used to improve accuracy and precision.

Enzyme Assay for Lysine Decarboxylase (LDC)

This assay measures the activity of LDC by quantifying the production of cadaverine from lysine.

Materials:

-

Plant protein extract

-

1 M Potassium phosphate (B84403) buffer (pH 7.5)

-

100 mM L-lysine solution

-

10 mM Pyridoxal-5'-phosphate (PLP)

-

O-phthaldialdehyde (OPA) reagent

-

Cadaverine standard solutions

-

Spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM L-lysine, and 0.1 mM PLP.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 0.5 M HCl.

-

To quantify the cadaverine produced, derivatize an aliquot of the reaction mixture with OPA reagent.

-

Measure the fluorescence of the OPA-cadaverine adduct using a spectrofluorometer with excitation at 340 nm and emission at 455 nm.

-

Calculate the amount of cadaverine produced by comparing the fluorescence to a standard curve prepared with known concentrations of cadaverine.

-

Enzyme activity is typically expressed as nmol of cadaverine produced per minute per mg of protein.

Visualizations of Workflows and Relationships

Experimental Workflow for QA Analysis

Logical Relationship of Key Enzymes

Conclusion and Future Perspectives

The biosynthesis of 13-hydroxylupanine in Lupinus is a complex pathway involving multiple enzymatic steps. While the initial stages involving lysine decarboxylase and copper amine oxidase are relatively well-understood, the precise mechanisms of tetracyclic ring formation and the specific enzyme responsible for the 13-hydroxylation of lupanine remain areas for further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into these unanswered questions. Future research, leveraging modern transcriptomic and proteomic approaches, will undoubtedly lead to the identification and characterization of the missing enzymes in this pathway. This knowledge will be instrumental for the targeted metabolic engineering of Lupinus species to produce high-value alkaloids for pharmaceutical and other applications.

References

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 13-Hydroxylupanine Hydrochloride: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid of interest for its potential pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Physicochemical Properties

13-Hydroxylupanine is a naturally occurring tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] Its hydrochloride salt is often used in research due to its increased stability and solubility in aqueous solutions.

Data Presentation: Quantitative Properties

The following tables summarize the key physical and chemical properties of 13-Hydroxylupanine and its hydrochloride salt based on available literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [3] |

| Molecular Weight | 264.36 g/mol | [3] |

| CAS Number | 15358-48-2 | [4] |

| Melting Point | 169-170 °C (for the free base) | [4] |

| Optical Rotation | [α]D²⁰ +45.6° (c = 1.49 in ethanol); [α]D²⁰ +65.1° (c = 1.09 in water) | [4] |

| Solubility (Free Base) | Soluble in water, alcohol, and chloroform (B151607); slightly soluble in benzene (B151609) and ether. Soluble in methanol (B129727) or DMSO. | [4][5] |

Table 1: Physical and Chemical Properties of 13-Hydroxylupanine

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [6] |

| Molecular Weight | 300.82 g/mol | N/A |

| CAS Number | 6809-89-8 | N/A |

| Melting Point | Not available in the searched literature. | N/A |

| Solubility | Expected to have higher aqueous solubility than the free base. Specific quantitative data is not readily available in the searched literature. | N/A |

Table 2: Physical and Chemical Properties of this compound

Experimental Protocols

Isolation and Purification of 13-Hydroxylupanine from Lupinus Species

The following is a general protocol for the extraction and isolation of quinolizidine alkaloids, including 13-Hydroxylupanine, from plant material. This protocol is based on established methods for alkaloid extraction.[1][2][7]

Materials:

-

Dried and powdered Lupinus seeds or leaves

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Ammonia (B1221849) solution (NH₄OH), 25%

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., dichloromethane/methanol gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for alkaloid visualization

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Acid-Base Extraction:

-

Acidify the concentrated extract with 1M HCl to a pH of approximately 2.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

-

Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 10.

-

Extract the liberated alkaloids with dichloromethane or chloroform several times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic extract to obtain the crude alkaloid mixture.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.

-

Monitor the fractions by TLC, visualizing with Dragendorff's reagent.

-

Combine the fractions containing 13-Hydroxylupanine and concentrate to yield the purified compound.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

The following protocol is adapted from a validated method for the determination of lupin alkaloids.[8]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Heptafluorobutyric acid (HFBA)

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% HFBA

-

Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA

-

Gradient: A linear gradient from 10% B to 90% B over several minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for 13-Hydroxylupanine.

-

Mandatory Visualizations

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including 13-Hydroxylupanine, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization steps.

Caption: Biosynthesis pathway of 13-Hydroxylupanine from L-Lysine.

Experimental Workflow: Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of 13-Hydroxylupanine from a plant source.

Caption: General workflow for the isolation of 13-Hydroxylupanine.

Biological Activity

13-Hydroxylupanine has been reported to exhibit several biological activities. It has been shown to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle.[9] Additionally, some studies suggest potential antifungal activity.[10] The precise molecular mechanisms and signaling pathways underlying these activities require further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxylupanine [drugfuture.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. 13-Hydroxylupanine (hydrochloride) | C15H25ClN2O2 | CID 21127099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Composition and Antifungal Activity of the Alkaloidal Fraction of Lupinus mirabilis Leaves: A Biochemometrics-Based Exploration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Hydroxylupanine Hydrochloride (CAS Number: 6809-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid with the CAS number 6809-89-8. This document collates available data on its physicochemical properties, spectroscopic profile, and biological activities. Detailed experimental protocols for its isolation and relevant biological assays are presented to facilitate further research and development. The guide also explores its mechanism of action, particularly its role as a ganglionic blocker, and provides visual representations of key experimental workflows and proposed signaling pathways.

Introduction

13-Hydroxylupanine is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus of the Fabaceae family.[1][2] In its natural context, it plays a role in the plant's defense mechanisms against herbivores and pathogens.[2] As the hydrochloride salt, it offers improved solubility and handling properties for research purposes. This compound has garnered scientific interest due to its diverse biological activities, including ganglionic transmission blockade, effects on cardiac and uterine smooth muscle contractility, and antimicrobial properties.[3][4] This guide aims to be a centralized resource for researchers investigating the therapeutic potential and pharmacological profile of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for 13-Hydroxylupanine and its hydrochloride salt is presented below. It is important to note that some data pertains to the free base (CAS 15358-48-2) due to more readily available information.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6809-89-8 | [4] |

| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [5] |

| Molecular Weight | 300.82 g/mol | [5] |

| Appearance | Solid (Typical) | - |

| Melting Point (free base) | 169-170 °C | - |

| Solubility (free base) | Soluble in water, alcohol, chloroform; slightly soluble in benzene, ether. | - |

| Optical Rotation (free base) | [α]D²⁰ +65.1° (c = 1.09 in water) | - |

| XLogP3 (free base) | 0.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of 13-Hydroxylupanine would be characterized by a strong, broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[2] A sharp, strong peak around 1650 cm⁻¹ would indicate the C=O stretching of the amide carbonyl.[2] The C-N stretching vibrations are expected in the 1029-1200 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base, 13-Hydroxylupanine, would likely show a molecular ion peak (M⁺) at m/z 264.[6] The fragmentation pattern would be complex, involving cleavages of the quinolizidine ring system. Common fragmentation pathways for alkaloids include alpha-cleavage adjacent to the nitrogen atoms and loss of small neutral molecules.[7][8]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its ganglionic blocking effect being the most prominently cited.

Ganglionic Blockade

The compound has been shown to block ganglionic transmission.[3][4] This action is likely mediated through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia. These receptors are ligand-gated ion channels crucial for neurotransmission. Blockade of these receptors would interrupt the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to effects on various autonomic functions.

Proposed mechanism of ganglionic blockade by this compound.

Effects on Smooth and Cardiac Muscle

13-Hydroxylupanine has been reported to decrease cardiac contractility and contract uterine smooth muscle.[3][4] The negative inotropic effect on the heart could be a consequence of the ganglionic blockade affecting cardiac autonomic innervation. The contractile effect on the uterus suggests a more direct action on smooth muscle cells, potentially involving other receptor systems or ion channels.

Antimicrobial and Antifungal Activity

Extracts containing 13-Hydroxylupanine have demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and moderate to weak activity against fungi like Candida albicans and the phytopathogen Fusarium oxysporum.[4]

Experimental Protocols

This section provides detailed methodologies for the isolation of 13-Hydroxylupanine and for conducting key biological assays.

Isolation of 13-Hydroxylupanine from Lupinus Seeds

This protocol is adapted from methods described for the extraction of quinolizidine alkaloids from lupin seeds.[9][10]

Workflow for the isolation of 13-Hydroxylupanine from Lupinus seeds.

Methodology:

-

Grinding: Finely grind dried Lupinus seeds to a powder.

-

Acid Extraction: Homogenize the ground seed material with 0.5 N HCl in a suitable solvent-to-solid ratio (e.g., 10:1 v/w) using sonication or stirring for 30 minutes. Repeat the extraction twice.[10]

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Supernatant Collection: Combine the acidic aqueous supernatants.

-

Basification: Adjust the pH of the combined supernatant to above 10 with a strong base (e.g., 1 N NaOH) to convert the alkaloid hydrochlorides to their free base form.[10]

-

Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (or another suitable organic solvent like chloroform) three times.

-

Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

Purification: Purify the crude extract using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to isolate 13-Hydroxylupanine. Monitor fractions by thin-layer chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[11]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Assay for Ganglionic Blocking Activity (Isolated Guinea Pig Ileum)

This protocol is a classic pharmacological preparation to assess ganglionic activity by measuring smooth muscle contraction.[1][13]

Methodology:

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Measurement: Record isometric contractions of the ileum segment using a force-displacement transducer connected to a data acquisition system.

-

Induction of Contraction: Elicit contractions by electrical field stimulation or by the addition of a nicotinic agonist (e.g., nicotine (B1678760) or DMPP).

-

Application of this compound: After obtaining stable control contractions, add increasing concentrations of this compound to the organ bath and observe the effect on the induced contractions.

-

Data Analysis: A reduction in the amplitude of the agonist-induced contractions in the presence of this compound indicates ganglionic blocking activity. Calculate the IC₅₀ value.

Conclusion

This compound is a quinolizidine alkaloid with a range of interesting pharmacological properties, most notably its ability to block ganglionic transmission. This technical guide has summarized the available physicochemical and spectroscopic data, and provided detailed experimental protocols to facilitate further investigation. The proposed mechanism of action involving nicotinic acetylcholine receptors provides a strong basis for future studies to elucidate the precise molecular interactions and signaling pathways involved. Further research is warranted to fully explore the therapeutic potential of this compound in areas such as autonomic nervous system disorders and as an antimicrobial agent.

References

- 1. Ganglion-blocking activity of dequalinium in frog and rat sympathetic ganglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13-Hydroxylupanine (hydrochloride) | C15H25ClN2O2 | CID 21127099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxylupanine [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Quinolizidine Alkaloids: A Technical Guide for Researchers

[Shanghai, China] – Quinolizidine (B1214090) alkaloids (QAs), a diverse class of nitrogen-containing heterocyclic compounds predominantly found in the Fabaceae family, are gaining significant attention within the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of key quinolizidine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals in this field.

Overview of Biological Activities

Quinolizidine alkaloids exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological activities.[1][2] These effects are attributed to the diverse chemical structures within this class of compounds, which includes well-studied alkaloids such as matrine, oxymatrine, sophoridine, aloperine, sparteine (B1682161), lupanine, and cytisine. The primary mechanisms of action often involve the modulation of key cellular signaling pathways, induction of apoptosis, and interaction with various enzymes and receptors.

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the reported quantitative data (IC50 and MIC values) for the cytotoxic and antimicrobial activities of several key quinolizidine alkaloids.

Cytotoxic Activity of Quinolizidine Alkaloids

The anticancer potential of quinolizidine alkaloids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

| Alkaloid | Cancer Cell Line | IC50 Value | Reference(s) |

| Matrine | HepG2 (Hepatocellular carcinoma) | ~2-12 mM | [3] |

| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| Oxymatrine | HK-1 (Nasopharyngeal carcinoma) | Dose-dependent inhibition (2-8 mg/ml) | [4] |

| MCF-7 (Breast cancer) | <16 mg/mL (48h) | [5] | |

| SMMC-7721 (Hepatocellular carcinoma) | Dose-dependent inhibition | [6] | |

| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| Sophoridine | SGC7901 (Gastric cancer) | 3.52 µM | [1][2] |

| AGS (Gastric cancer) | 3.91 µM | [1][2] | |

| SW480 (Colorectal cancer) | 3.14 mM | [1] | |

| MCF-7 (Breast cancer) | 87.96 µM (48h) | [7] | |

| MDA-MB-231 (Breast cancer) | 81.07 µM (48h) | [7] | |

| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| Aloperine | HL-60 (Leukemia) | 0.04 mM | [8][9][10] |

| U937 (Leukemia) | 0.27 mM | [8][9] | |

| K562 (Leukemia) | 0.36 mM | [8][9] | |

| EC109 (Esophageal cancer) | 1.11 mM | [8][9] | |

| A549 (Lung cancer) | 1.18 mM | [8][9] | |

| HepG2 (Hepatocellular carcinoma) | 1.36 mM | [8][9] | |

| RBE (Cholangiocarcinoma) | 0.3829 mM | [3] | |

| HCCC-9810 (Cholangiocarcinoma) | 0.6467 mM | [3] | |

| Cytisine | Lung cancer cell lines | Growth inhibition | [11] |

| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |

| Lupanine | Not widely reported | - | |

| Sparteine | Not widely reported | - |

Table 1: Cytotoxic Activity (IC50) of Quinolizidine Alkaloids against Various Cancer Cell Lines.

Antimicrobial Activity of Quinolizidine Alkaloids

Several quinolizidine alkaloids have demonstrated inhibitory effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Alkaloid/Extract | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Genista sandrasica extract (containing sparteine, anagyrine, etc.) | Bacillus subtilis | 31.25 | [12] |

| Staphylococcus aureus | 62.5 | [12] | |

| N-methylcytisine | Enterococcus faecalis | 20.8 | [12] |

| 3-(4-hydroxyphenyl)-4-(3-methoxy-4-hydroxyphenyl)-3,4-dehydroquinolizidine | Staphylococcus aureus | 8000 (8.0 g/L) | [12] |

| Cermizine C | Staphylococcus aureus | 3500 (3.5 g/L) | [12] |

| Jussiaeiine B | Staphylococcus aureus | 6000 (6.0 g/L) | [12] |

| Escherichia coli | 800 (0.8 g/L) | [12] | |

| Lupin extracts (containing lupanine) | Gram-positive and Gram-negative bacteria | Active | [13] |

| Lupin alkaloid extracts | Klebsiella pneumoniae | ≤ 100 (significant) | [14] |

| Pseudomonas aeruginosa | 100-500 (moderate) | [14] |

Table 2: Antimicrobial Activity (MIC) of Quinolizidine Alkaloids and Extracts.

Key Signaling Pathways Modulated by Quinolizidine Alkaloids

The biological effects of quinolizidine alkaloids are often mediated through their interaction with and modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several quinolizidine alkaloids, including matrine, oxymatrine, and sophoridine, have been shown to inhibit the NF-κB signaling cascade. This inhibition typically occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Oxymatrine has been reported to induce cancer cell death by inhibiting the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][15][16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Sophoridine has been shown to exert its anticancer effects by modulating the MAPK pathway, leading to the activation of JNK and p38, which are involved in apoptosis induction.[11][17][18]

Detailed Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activities of quinolizidine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Quinolizidine alkaloid of interest

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the target cancer cell line in complete medium at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent (e.g., DMSO, PBS).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of solvent used for the highest alkaloid concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the alkaloid concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Quinolizidine alkaloid of interest

-

Bacterial or fungal strain to be tested

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (growth control) and negative control (sterility control)

-

Standard antibiotic (e.g., ampicillin, fluconazole) as a reference

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain on an appropriate agar (B569324) plate overnight.

-

Select several colonies and suspend them in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent.

-

Perform a two-fold serial dilution of the alkaloid in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

-

The final concentration of the inoculum will be approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth.

-

Alternatively, the absorbance can be measured using a microplate reader.

-

Conclusion

Quinolizidine alkaloids represent a promising class of natural products with a wide array of biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of these fascinating compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in the development of novel therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. jayuanbio.com [jayuanbio.com]

- 4. youtube.com [youtube.com]

- 5. Quinolizidine Alkaloids with Antiviral and Insecticidal Activities from the Seeds of Sophora tonkinensis Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.tghn.org [media.tghn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cytisine exerts anti-tumour effects on lung cancer cells by modulating reactive oxygen species-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Antifibrillatory, cardiovascular and toxic effects of sparteine, butylsparteine and pentylsparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 13-Hydroxylupanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine (B1673957), a quinolizidine (B1214090) alkaloid, has demonstrated distinct pharmacological effects, notably the blockade of ganglionic transmission, decreased cardiac contractility, and contraction of uterine smooth muscle. This technical guide synthesizes the current understanding of the mechanism of action of 13-Hydroxylupanine hydrochloride, drawing from available literature and studies on structurally related compounds. The primary mechanism appears to be the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia. This guide provides a detailed exploration of this proposed mechanism, along with its downstream consequences on cardiac function. The mechanism underlying its effects on uterine smooth muscle remains to be fully elucidated and is presented here as an area for future investigation. This document includes summaries of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Ganglionic Blockade

The principal mechanism of action of this compound is believed to be the blockade of neurotransmission in autonomic ganglia. This effect is attributed to its role as an antagonist at nicotinic acetylcholine receptors (nAChRs).

Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

Autonomic ganglia are crucial relay stations in the autonomic nervous system, where preganglionic neurons release acetylcholine (ACh) to activate postganglionic neurons. This activation is mediated by the binding of ACh to nAChRs on the postganglionic neuron's membrane. The predominant subtype of nAChR in autonomic ganglia is the α3β4 subtype.

While direct binding studies on this compound are limited, evidence from a study on a 13-hydroxylupanine derivative demonstrated a ganglionic blocking effect, supporting the hypothesis of nAChR antagonism. Furthermore, studies on the structurally similar quinolizidine alkaloid, sparteine, have shown that it acts as a competitive antagonist at ganglionic nAChRs, with an additional open-channel blocking effect. Based on this, it is highly probable that this compound also binds to and inhibits ganglionic nAChRs, preventing the excitatory effects of acetylcholine and thereby blocking nerve impulse transmission.

Signaling Pathway

The proposed mechanism of ganglionic blockade by this compound is illustrated in the following signaling pathway diagram.

Pharmacological Effects

Decreased Cardiac Contractility

The observed decrease in cardiac contractility is likely a direct consequence of the ganglionic blockade. By inhibiting sympathetic ganglia, this compound reduces the sympathetic outflow to the heart. This leads to decreased norepinephrine (B1679862) release at the cardiac synapses, resulting in a negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effect. There is currently no direct evidence to suggest that this compound acts directly on receptors or ion channels within the cardiomyocytes themselves.

Pharmacology of 13-Hydroxylupanine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available public information on the pharmacology of 13-Hydroxylupanine (B1673957) hydrochloride. Due to the limited extent of research on this specific compound, this document provides a high-level overview rather than an exhaustive in-depth analysis. Significant gaps exist in the scientific literature regarding its detailed mechanism of action, quantitative pharmacological parameters, and associated signaling pathways.

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally found in various species of the Lupinus (lupin) genus[1]. As a natural product, it has been investigated for its biological activities. This document aims to consolidate the existing pharmacological data on 13-Hydroxylupanine hydrochloride.

General Pharmacological Profile

13-Hydroxylupanine has been reported to exhibit several pharmacological effects, primarily impacting the autonomic nervous system and smooth muscle function. The main reported activities include:

-

Ganglionic Blockade: It has been shown to block ganglionic transmission[1][2][3][4][5]. This action suggests an interaction with nicotinic acetylcholine (B1216132) receptors at autonomic ganglia.

-

Cardiovascular Effects: The compound is known to decrease cardiac contractility[1][2][3][4][5]. In isolated frog hearts, high doses (>10 mg/kg) of hydroxylupanine arrested cardiac action in diastole and reduced coronary flow, contraction amplitude, and heart rate[6]. A synthetic ester derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester (Hoe 933), has demonstrated hypotensive and antiarrhythmic effects in animal models, which are attributed to the inhibition of sympathetic impulse transmission[2].

-

Uterine Smooth Muscle Contraction: 13-Hydroxylupanine has been observed to contract uterine smooth muscle[1][2][3][4][5].

Pharmacokinetics

A study investigating the disposition of lupanine (B156748) and 13-hydroxylupanine in humans provides the most detailed pharmacokinetic data currently available for this compound.

Table 1: Pharmacokinetic Parameters of 13-Hydroxylupanine in Humans After Oral Administration

| Parameter | Value (Mean ± SEM) | Reference |

| Dose | 37.83 µmol | [7] |

| Half-life (t½) in Extensive Metabolizers (EM, n=7) | 6.8 ± 1.0 h | [7] |

| Half-life (t½) in Poor Metabolizers (PM, n=4) | 5.9 ± 1.6 h | [7] |

| Recovery in Urine (EM) | 100.5 ± 5.3% | [7] |

| Recovery in Urine (PM) | 102.5 ± 4.8% | [7] |

Experimental Protocol: Human Pharmacokinetic Study

-

Subjects: The study included 7 extensive metabolizers (EM) and 4 poor metabolizers (PM) of cytochrome P450 2D6 (CYP2D6).

-

Administration: A single oral dose of 37.83 µmol of 13-hydroxylupanine was administered.

-

Sample Collection: Urine samples were collected over 72 hours.

-

Analysis: The concentration of 13-hydroxylupanine in the urine was determined to calculate the urinary excretion rate, from which the elimination half-life was estimated.

-

Key Finding: The study concluded that the disposition of 13-hydroxylupanine is not significantly influenced by the CYP2D6 phenotype, with a high percentage of the compound being excreted unchanged[7].

Antimicrobial Activity

Extracts of Lupinus angustifolius L. containing 13-hydroxylupanine have demonstrated antimicrobial properties.

Table 2: Antimicrobial Spectrum of Lupinus angustifolius L. Extract Containing 13-Hydroxylupanine

| Microorganism | Activity | Reference |

| Bacillus subtilis | Significant | [6] |

| Staphylococcus aureus | Significant | [6] |

| Pseudomonas aeruginosa | Significant | [6] |

| Candida albicans | Moderate to Weak | [6] |

| Kluyveromyces krusei | Moderate to Weak | [6] |

| Escherichia coli | Moderate to Weak | [6] |

Experimental Protocol: Antimicrobial Activity Assay (General)

While the specific protocol for the cited study on Lupinus angustifolius L. extract is not detailed in the provided search results, a general methodology for assessing antimicrobial activity is as follows:

-

Preparation of Extracts: Plant material is extracted using appropriate solvents to obtain a crude extract containing the alkaloids.

-

Microorganism Culture: The test microorganisms are cultured in suitable broth or on agar (B569324) plates.

-

Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of the plant extract is prepared and incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the extract that visibly inhibits microbial growth.

-

Agar Disc Diffusion Method: Paper discs impregnated with the plant extract are placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disc is measured after incubation to determine the extent of antimicrobial activity.

Potential Mechanisms of Action and Signaling Pathways (Hypothetical)

The precise molecular mechanisms and signaling pathways for this compound have not been elucidated. Based on its reported effects, the following diagrams illustrate the high-level proposed pharmacological actions.

Caption: High-level overview of the reported pharmacological effects of 13-Hydroxylupanine.

Gaps in Knowledge and Future Directions

The current body of research on this compound is limited. To fully understand its pharmacological potential, further in-depth studies are required in the following areas:

-

Mechanism of Action: Identification of the specific receptor subtypes and ion channels that 13-Hydroxylupanine interacts with to produce its effects on ganglionic transmission, cardiac contractility, and uterine smooth muscle.

-

Quantitative Pharmacology: Determination of binding affinities (Ki), potency (EC50/IC50 values), and efficacy in various in vitro and in vivo models.

-

Signaling Pathways: Elucidation of the intracellular signaling cascades that are modulated by 13-Hydroxylupanine in its target tissues.

-

Structure-Activity Relationship (SAR): Investigation of how the chemical structure of 13-Hydroxylupanine and its derivatives relates to their pharmacological activity.

-

Toxicology: Comprehensive toxicological studies to establish the safety profile of the compound.

Conclusion

This compound is a natural alkaloid with demonstrated effects on the autonomic nervous system and smooth muscle. While preliminary studies have outlined its general pharmacological profile, a significant amount of research is still needed to fully characterize its mechanism of action, potency, and therapeutic potential. The information presented in this guide serves as a foundation for future investigations into this compound.

References

- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 2. Hypotensive and antiarrhythmic effects of a new alkaloid, the 13-hydroxylupanine-2-pyrrolcarbonic acid ester, from the Madagascan plant Cadia ellisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aussielupins.org.au [aussielupins.org.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. [PDF] LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 13-Hydroxylupanine Hydrochloride Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a chemoenzymatic synthesis of the 13-Hydroxylupanine hydrochloride standard. The synthesis begins with the extraction and resolution of the precursor, (+)-lupanine, from Lupinus albus seeds. This is followed by a proposed enzymatic hydroxylation at the C-13 position to yield 13-Hydroxylupanine, which is subsequently converted to its hydrochloride salt for use as a stable analytical standard.

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (+)-Lupanine | C₁₅H₂₄N₂O | 248.37 | 550-90-3[1] |

| 13-Hydroxylupanine | C₁₅H₂₄N₂O₂ | 264.36 | 15358-48-2[2][3][4] |

| 13-Hydroxylupanine HCl | C₁₅H₂₅ClN₂O₂ | 300.83 | 6809-89-8 |

Experimental Protocols

Part 1: Extraction and Resolution of (+)-Lupanine from Lupinus albus Seeds

This protocol is adapted from established methods for alkaloid extraction from lupin seeds.

Materials:

-

Dried Lupinus albus seeds

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

(+)-Tartaric acid

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Grinding and Extraction:

-

Grind 100 g of dried Lupinus albus seeds to a fine powder.

-

Suspend the powder in 500 mL of DCM:MeOH (2:1 v/v) and stir for 24 hours at room temperature.

-

Filter the mixture and collect the filtrate. Re-extract the solid residue with 250 mL of the same solvent mixture for 4 hours.

-

Combine the filtrates and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in 100 mL of 1 M HCl.

-

Wash the acidic solution with 3 x 50 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.

-

Adjust the aqueous layer to pH 12-13 with 2 M NaOH.

-

Extract the alkaline solution with 4 x 75 mL of DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude lupanine (B156748).

-

-

Resolution of (+)-Lupanine:

-

Dissolve the crude lupanine (racemic mixture) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot ethanol.

-

Slowly add the tartaric acid solution to the lupanine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it at 4°C overnight to facilitate the crystallization of (+)-lupanine-(+)-tartrate.

-

Collect the crystals by filtration and wash with cold ethanol.

-

To recover (+)-lupanine, dissolve the crystals in water, basify with 2 M NaOH to pH 12-13, and extract with DCM.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield enantiomerically enriched (+)-lupanine.

-

Expected Yield and Purity:

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| Extraction | Crude Lupanine | 1.0 - 1.5 (from seeds) | 70 - 80 |

| Resolution | (+)-Lupanine | 30 - 40 (from crude) | > 95 |

Part 2: Enzymatic Hydroxylation of (+)-Lupanine

This section outlines a proposed method using a hypothetical cytochrome P450 enzyme capable of selective C-13 hydroxylation, based on known biosynthetic pathways in Lupinus species.[5][6][7] This step would require sourcing or engineering a suitable enzyme.

Materials:

-

(+)-Lupanine

-

Phosphate (B84403) buffer (pH 7.4)

-

Cytochrome P450 enzyme with C-13 hydroxylase activity

-